Product packaging for Carbamazepine-d2,15N(Cat. No.:)

Carbamazepine-d2,15N

Cat. No.: B13845490
M. Wt: 239.27 g/mol
InChI Key: FFGPTBGBLSHEPO-LHPFHNCUSA-N
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Description

Evolution and Significance of Stable Isotope Labeling Techniques

The use of stable isotopes in research dates back to the early 20th century, but it was the development of sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy that truly unlocked their potential. nih.govnih.gov Initially, the focus was on simple molecules, but as synthetic methodologies advanced, it became possible to incorporate stable isotopes into more complex structures, including pharmaceuticals. This evolution has been pivotal in enhancing our understanding of drug metabolism, pharmacokinetics, and the intricate workings of metabolic pathways. researchgate.netnih.gov The significance of stable isotope labeling lies in its ability to provide dynamic information about molecular processes in a non-invasive manner, making it a cornerstone of modern biomedical and chemical research. researchgate.netsci-hub.se

Principles of Deuterium (B1214612) and Nitrogen-15 (B135050) Labeling for Chemical Tracers

Deuterium (²H or D) and Nitrogen-15 (¹⁵N) are two of the most commonly used stable isotopes in the synthesis of SILCs. mdpi.com Deuterium, an isotope of hydrogen, contains one proton and one neutron, making it twice as heavy as protium (B1232500) (¹H). This mass difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving a C-D bond is slower than that of a C-H bond. This effect can be exploited to study reaction mechanisms and to stabilize drug molecules against metabolic degradation. acs.orgresearchgate.net

Nitrogen-15 is a stable isotope of nitrogen with an additional neutron compared to the more abundant ¹⁴N. Labeling with ¹⁵N is particularly useful for tracking the metabolic fate of nitrogen-containing compounds, such as amines and amides, which are common functional groups in pharmaceuticals. mdpi.comnih.gov The distinct mass of these isotopes allows for their unambiguous detection by mass spectrometry, enabling researchers to differentiate the labeled compound from its endogenous or unlabeled counterparts. researchgate.netnih.gov

Overview of Carbamazepine (B1668303) (CBZ) as a Benchmark Pharmaceutical for Labeled Studies

Carbamazepine (CBZ) is a first-generation anticonvulsant drug widely used in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. worldwidejournals.comsci-hub.se Its complex pharmacokinetics, including autoinduction of its own metabolism, and the presence of an active metabolite, carbamazepine-10,11-epoxide, have made it a subject of extensive research. nih.govdrugbank.com These characteristics, combined with its widespread use, have established carbamazepine as a benchmark pharmaceutical for studies involving stable isotope labeling. nih.govnih.govuoa.gr The use of labeled carbamazepine has been instrumental in elucidating its metabolic pathways, determining its absolute bioavailability, and understanding the mechanisms of drug interactions. nih.govnih.govjst.go.jp

Rationale for Site-Specific Labeling of Carbamazepine with Deuterium and Nitrogen-15 (Carbamazepine-d2,15N)

The dual labeling of carbamazepine with two deuterium atoms and one nitrogen-15 atom to create this compound offers distinct advantages for its use as an internal standard and tracer in scientific research. The rationale for this specific labeling pattern is multifaceted:

Enhanced Mass Shift: The combination of two deuterium atoms and one nitrogen-15 atom results in a significant mass shift of +3 Da compared to the unlabeled molecule. This substantial difference minimizes the risk of isotopic cross-contamination and allows for clear differentiation between the labeled standard and the unlabeled analyte in mass spectrometry-based analyses.

Metabolic Stability of the Label: The nitrogen-15 is incorporated into the amide group of the dibenzazepine (B1670418) ring. This part of the molecule is metabolically active, and tracking the ¹⁵N can provide insights into the fate of this functional group. The deuterium atoms are typically placed on the aromatic rings, which are less prone to metabolic alteration, ensuring the stability of the mass shift during analysis.

Suitability as an Internal Standard: For quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should have similar physicochemical properties to the analyte but a different mass. This compound fulfills this requirement perfectly. Its similar structure ensures it behaves almost identically to unlabeled carbamazepine during sample preparation, extraction, and chromatographic separation, while its distinct mass allows for separate and accurate detection. nih.govmdpi.com

Scope and Research Significance of this compound in Academic Disciplines

The application of this compound extends across several key scientific fields, highlighting its versatility and importance as a research tool.

Pharmacology and Clinical Research: In pharmacokinetic studies, stable isotope-labeled versions of carbamazepine have been crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) without discontinuing essential patient therapy. nih.govnih.govnih.gov Specifically, this compound is widely used as an internal standard in therapeutic drug monitoring (TDM) to ensure accurate quantification of carbamazepine levels in patient plasma, which is critical due to the drug's narrow therapeutic index. nih.govmdpi.com

Analytical Chemistry: The primary application of this compound in analytical chemistry is as an internal standard for quantitative LC-MS and LC-MS/MS methods. nih.govresearchgate.netresearchgate.net Its use improves the accuracy and precision of these methods by compensating for variations in sample preparation and instrument response. The well-defined fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) further enhances its utility in complex biological matrices. sci-hub.semdpi.com

Environmental Science: Carbamazepine is a persistent environmental pollutant due to its widespread use and incomplete removal in wastewater treatment plants. mdpi.comacs.org Labeled forms of carbamazepine, including those with deuterium and nitrogen-15, can be used as tracers to study its fate and transport in the environment, such as in soil and water systems. researchgate.netllnl.gov This research is vital for assessing the environmental risks associated with this pharmaceutical.

Interactive Data Tables

Table 1: Pharmacokinetic Parameters of Carbamazepine Determined Using Stable Isotope Labeled Forms

ParameterValueStudy PopulationLabeled Form UsedCitation
Absolute Bioavailability0.78Epilepsy Patients¹³C,¹⁵N-Carbamazepine (intravenous) nih.govnih.gov
Half-life (single dose)20 and 26 hoursPatients with chronic alcoholismTetradeuterium-labeled CBZ (CBZ-D4) nih.gov
Half-life (post-steady-state)23 hoursPatients with chronic alcoholismTetradeuterium-labeled CBZ (CBZ-D4) nih.gov
Half-life (chronic treatment)12.3 +/- 0.8 hoursEpileptic Patients¹⁵N-Carbamazepine nih.gov
Plasma Clearance (chronic treatment)58.0 +/- 6.5 ml/minEpileptic Patients¹⁵N-Carbamazepine nih.gov

Table 2: Mass Spectrometry Data for this compound

ParameterValueMethodCitation
Precursor Ion (m/z)240.3LC-MS³ (Positive ESI) nih.gov
Product Ion (MS²) (m/z)196.3LC-MS³ (Positive ESI) nih.gov
Product Ion (MS³) (m/z)181.3LC-MS³ (Positive ESI) nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B13845490 Carbamazepine-d2,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

239.27 g/mol

IUPAC Name

1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1

InChI Key

FFGPTBGBLSHEPO-LHPFHNCUSA-N

Isomeric SMILES

[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Carbamazepine D2,15n

Strategic Considerations for Targeted Deuteration and Nitrogen-15 (B135050) Incorporation

The synthesis of Carbamazepine-d2,15N requires a strategic approach to introduce deuterium (B1214612) and a nitrogen-15 atom at specific positions within the molecule. The target molecule has two deuterium atoms, the positions of which are crucial for their intended use, often to block metabolic sites or for mass spectrometric differentiation. The nitrogen-15 atom is incorporated into the carbamoyl (B1232498) group.

The synthetic strategy hinges on the preparation of a deuterated precursor, specifically a deuterated iminostilbene (B142622) derivative, followed by the introduction of the 15N-labeled carbamoyl moiety. A key intermediate in this pathway is Desamino Chloro Carbamazepine-d2, which already contains the deuterium labels. acs.org0qy.comcymitquimica.com This intermediate can then be reacted with a 15N-labeled nucleophile to introduce the nitrogen-15 atom.

Precursor Synthesis and Derivatization for Isotopic Labeling

The synthesis of this compound commences with the preparation of a deuterated iminostilbene core. A plausible method for this is the palladium-catalyzed deuterodechlorination of a suitable chlorinated precursor. acs.orgacs.org For instance, a chloro-substituted iminostilbene derivative can be subjected to a catalytic cycle involving a palladium catalyst and a deuterium source to yield the desired deuterated iminostilbene. acs.orgacs.org

Once the deuterated iminostilbene is obtained, it is converted into a reactive intermediate suitable for the introduction of the carbamoyl group. A common method is the reaction with phosgene (B1210022) or a phosgene equivalent to form an iminostilbene-N-carbonyl chloride. cymitquimica.com In the context of synthesizing this compound, the deuterated iminostilbene would be reacted to form deuterated iminostilbene-N-carbonyl chloride, which is also known as Desamino Chloro Carbamazepine-d2. 0qy.comcymitquimica.com

For the nitrogen-15 labeling, a 15N-enriched source is required. A common and commercially available reagent for this purpose is Urea-15N2, where both nitrogen atoms are the 15N isotope. sigmaaldrich.comchembk.com This labeled urea (B33335) will serve as the source of the 15N-labeled amine for the final step of the synthesis.

Detailed Reaction Pathways for d2 and 15N Incorporation into the Carbamazepine (B1668303) Skeleton

Stage 1: Synthesis of Deuterated Iminostilbene-N-carbonyl chloride (Desamino Chloro Carbamazepine-d2)

A potential route for the synthesis of the deuterated iminostilbene precursor involves the palladium-catalyzed deuterodechlorination of an appropriate alkenyl chloride. acs.orgacs.org Following the formation of the deuterated iminostilbene, it is reacted with a carbonylating agent like phosgene or triphosgene (B27547) in an inert solvent to yield the deuterated iminostilbene-N-carbonyl chloride. cymitquimica.com

Stage 2: Introduction of the 15N-labeled Carbamoyl Group

The final step involves the reaction of the deuterated iminostilbene-N-carbonyl chloride with a 15N-labeled amine source. A direct method involves the reaction with 15N-labeled ammonia (B1221849). Alternatively, and more conveniently, 15N-labeled urea can be used. The reaction of iminostilbene-N-carbonyl chloride with ammonia is a known method for the synthesis of carbamazepine. By substituting ammonia with its 15N-labeled counterpart, or by utilizing 15N-labeled urea which can generate 15N-ammonia in situ or react directly, the 15N-carbamoyl group is introduced, yielding the final product, this compound.

Purification Techniques for Achieving High Isotopic and Chemical Purity

The purification of the final product is crucial to ensure high chemical and isotopic purity, which is essential for its use in sensitive applications. moravek.com Common purification techniques for compounds like carbamazepine and its isotopologues include:

Crystallization: Recrystallization from a suitable solvent system is a primary method for removing chemical impurities and can also help in enriching the desired isotopologue.

Chromatography:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from byproducts and unreacted starting materials. moravek.com

Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and purification. acs.org

Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of the reaction and for preliminary purity assessment. A certificate of analysis for a commercial batch of this compound reported using a TLC system with SiO2 as the stationary phase and a mobile phase of Dichloromethane: Methanol (9:1). acs.org

The purity of the final product is typically assessed by a combination of analytical techniques to confirm both its chemical identity and isotopic enrichment.

Analytical Characterization of this compound for Structural Confirmation and Isotopic Content

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination

High-Resolution Mass Spectrometry is a definitive technique for confirming the molecular weight and elemental composition of a molecule, and for determining its isotopic profile. For this compound, HRMS would be used to confirm the presence of the two deuterium atoms and one nitrogen-15 atom.

A certificate of analysis for this compound provides the following mass spectrometric data, confirming the successful isotopic labeling. acs.org

ParameterValue
Molecular Formula C₁₅H₁₀D₂¹⁵NO
Molecular Weight 239.27
Isotopic Purity >95%
Mass Distribution
    d00.00%
    d10.25%
    d25.12%
    d394.64%

This interactive data table is based on the provided analytical data.

The data indicates a high degree of isotopic enrichment, with the d3 isotopologue (containing both deuterium and the nitrogen-15 label) being the most abundant species at 94.64%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the isotopic labels within the molecule.

¹H NMR: The proton NMR spectrum of this compound would show the absence or significant reduction of signals corresponding to the positions where deuterium atoms have been incorporated.

¹³C NMR: The carbon-13 NMR spectrum can also provide information about the deuterated positions through the absence of C-H couplings and the presence of C-D couplings.

¹⁵N NMR: Direct detection by 15N NMR or indirect detection through heteronuclear correlation experiments like ¹H-¹⁵N HMBC would definitively confirm the presence and location of the nitrogen-15 atom in the carbamoyl group. 0qy.com

A certificate of analysis for this compound confirms that the NMR data conforms to the expected structure of the labeled compound. acs.org

Chromatographic Purity Assessment (HPLC, GC)

The purity of this compound is a critical parameter, and its assessment is rigorously performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for separating the isotopically labeled compound from any unlabeled carbamazepine, its precursors, and other potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of this compound. A certificate of analysis for this compound indicates an HPLC purity of 99.82% when detected at a wavelength of 220 nm. lgcstandards.com While specific methods for the direct analysis of this compound are not extensively detailed in the provided search results, established USP methods for the parent compound, carbamazepine, offer a framework. These methods often utilize a cyano column with a mobile phase consisting of a mixture of water, methanol, and tetrahydrofuran, with additives like formic acid and triethylamine, and UV detection at 230 nm. thermoscientific.com The complexity of such mobile phases can, however, lead to reproducibility challenges. thermoscientific.com

In the context of using this compound as an internal standard for quantifying other compounds, such as voriconazole (B182144), HPLC coupled with tandem mass spectrometry (LC-MS/MS) or cubed mass spectrometry (LC-MS³) is employed. nih.govresearchgate.netresearchgate.net In one such method, a rapid gradient elution achieved a retention time of 3.89 minutes for this compound. nih.gov This highlights the use of advanced chromatographic and detection techniques to ensure specificity and sensitivity.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of carbamazepine and its isotopically labeled analogues. researchgate.net For carbamazepine analysis, GC methods may involve the extraction of the analyte from a given matrix, followed by injection into the GC system. psu.edunih.gov A nitrogen-selective detector can be used for enhanced sensitivity and specificity. nih.gov The pharmacokinetic properties of ¹⁵N-labeled carbamazepine have been studied using GC-MS, demonstrating the utility of this technique for distinguishing between the labeled and unlabeled forms. researchgate.net

The selection of the chromatographic method often depends on the specific requirements of the analysis, including the matrix in which the compound is being analyzed and the required level of sensitivity and selectivity. For instance, the analysis of carbamazepine and its metabolites in wastewater often utilizes LC/MS/MS with an isotopically-labeled internal standard like Carbamazepine-d10. osti.gov

The table below summarizes typical parameters and findings from chromatographic assessments relevant to carbamazepine and its isotopically labeled forms.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Typical Column Cyano (L10), C18 thermoscientific.comresearchgate.netsemanticscholar.orgSP 1000 (terephthalic acid modified Carbowax 20 M) nih.gov
Mobile Phase/Carrier Gas Water/Methanol/Tetrahydrofuran with Formic Acid and Triethylamine; Acetonitrile (B52724)/Ammonium (B1175870) Formate thermoscientific.comsemanticscholar.orgNitrogen or Helium
Detection Method UV (220 nm, 230 nm), MS/MS, MS³ lgcstandards.comthermoscientific.comnih.govFID, Nitrogen Selective Detector, MS researchgate.netpsu.edunih.gov
Reported Purity/Findings 99.82% for this compound at 220 nm. lgcstandards.comUsed to determine pharmacokinetic identity between carbamazepine and ¹⁵N-labeled carbamazepine. researchgate.net
Retention Time 3.89 min for this compound in a gradient elution method. nih.govVaries based on method parameters.

Advanced Analytical Applications As a Stable Isotope Internal Standard

Quantitative Bioanalytical Method Development Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The use of Carbamazepine-d2,15N is pivotal in the development of robust and reliable quantitative bioanalytical methods using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for measuring drug concentrations in complex biological matrices like plasma and serum.

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate and imprecise quantification. nih.govgriffith.edu.au

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these matrix effects. scielo.org.mx Because this compound is chemically and structurally almost identical to the unlabeled Carbamazepine (B1668303), it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement. nih.gov Therefore, by calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the variability caused by matrix effects is normalized, leading to a significant improvement in data accuracy and reproducibility. scielo.org.mx

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Achieving reliable quantification requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

Chromatographic Optimization: The goal is to achieve a good chromatographic peak shape and to separate the analyte from other matrix components to minimize interference. nih.gov Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of Carbamazepine and its labeled standard. nih.govnih.govmdpi.com The mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous component containing a modifier such as formic acid to ensure efficient ionization. nih.gov A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to achieve rapid separation and high sensitivity. nih.gov Under optimized conditions, this compound co-elutes with the unlabeled Carbamazepine, with typical retention times of a few minutes. nih.govmdpi.com

Mass Spectrometric Optimization: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and sensitive. For more complex matrices, a more advanced technique called MS³ can be used, which involves an additional fragmentation step to further increase selectivity. mdpi.comresearchgate.net

The specific mass transitions for Carbamazepine and this compound are optimized to yield the highest signal intensity.

Table 1: Optimized Mass Spectrometric Parameters for Carbamazepine and this compound
CompoundModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
CarbamazepineMRM237.0194.0Not Specified nih.gov
This compoundMRM240.3196.3Not Specified researchgate.net
CarbamazepineMS³237.0 → 220.1192.2Not Specified mdpi.com
This compoundMS³240.1 → 196.2181.220 mdpi.comresearchgate.net

Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity

Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to ensure its performance is acceptable. Regulatory bodies provide guidelines for validating these methods. researchgate.net

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a specific range. This is typically assessed by analyzing calibration standards at several concentration levels and requiring a correlation coefficient (R²) of 0.99 or greater. scielo.org.mxijcsrr.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. Accuracy is expressed as percent relative error (%RE), and precision is measured by the relative standard deviation (RSD). For bioanalytical methods, both are typically required to be within ±15% (or ±20% at the lower limit of quantification). nih.govmdpi.com

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. mdpi.com This is confirmed by analyzing blank samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard. mdpi.comresearchgate.net

Table 2: Typical Method Validation Results for Carbamazepine Analysis using a Labeled Internal Standard
ParameterTypical Value/RangeReference
Linearity Range0.5 - 30.0 µg/mL mdpi.com
Correlation Coefficient (R²)> 0.999 ijcsrr.orgscispace.com
Intra-day Accuracy (%RE)< 8.23% mdpi.com
Inter-day Accuracy (%RE)< 8.23% mdpi.com
Intra-day Precision (%RSD)< 2.92% mdpi.com
Inter-day Precision (%RSD)< 2.92% mdpi.com
Recovery98.9 - 110.2% mdpi.com

Implementation of Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance. osti.gov The use of this compound is a direct application of IDMS principles in bioanalysis. nih.gov

The core of the IDMS method involves adding a known quantity of the isotopically enriched standard (the "spike"), this compound, to the sample containing an unknown quantity of the native analyte (Carbamazepine) before any sample processing. osti.govckisotopes.com After allowing the standard and analyte to equilibrate, the sample is processed and analyzed by mass spectrometry. The instrument measures the ratio of the native analyte to the labeled standard. osti.gov Because the amount of added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. osti.gov This approach is considered a primary or reference measurement procedure because it corrects for nearly all sources of analytical error, including incomplete extraction and matrix effects, and is traceable to the International System of Units (SI). nih.gov

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While LC-MS/MS is more common for non-volatile drugs like Carbamazepine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of its metabolites. magtechjournal.commdpi.com However, GC-MS analysis presents a unique challenge: the high temperatures of the GC injector port can cause thermal degradation of certain analytes. faa.gov

For instance, research has shown that 10,11-dihydro-10-hydroxycarbamazepine, an active metabolite of the related drug oxcarbazepine, can break down in the hot GC injector port and convert into Carbamazepine, leading to a false positive or an overestimation of the Carbamazepine concentration. faa.gov

In such scenarios, the use of a stable isotope-labeled internal standard like this compound is critical. The internal standard is added to the sample prior to extraction and derivatization. Since it has the same chemical structure as the analyte, it would be expected to undergo a similar degree of thermal degradation, if any. By tracking the ratio of the analyte to the stable isotope standard, the method can provide an accurate quantification even if some degradation occurs, as both compounds would be affected proportionally. This ensures the reliability of the results obtained from GC-MS analysis of Carbamazepine and its thermally labile metabolites. faa.govresearchgate.net

Integration with Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.net CE is particularly well-suited for the analysis of charged species in complex biological matrices and is known for its very low consumption of samples and solvents. researchgate.netmdpi.com

In CE-MS methods for drug analysis, an internal standard is essential to correct for variability in injection volumes and fluctuations in the electrospray ionization process, which can affect precision and accuracy. mdpi.com this compound serves as an ideal internal standard in CE-MS for the quantification of Carbamazepine. Its migration behavior in the capillary is virtually identical to that of the unlabeled drug, ensuring that both compounds experience similar effects from the sample matrix and instrumental conditions. By using the signal ratio of the analyte to this compound, the CE-MS method can achieve the high levels of precision and accuracy required for applications like therapeutic drug monitoring. mdpi.comresearchgate.net

Role in Non-Targeted Screening and Quantitative Profiling in Complex Matrices

The analysis of trace organic compounds in complex matrices, such as plasma, urine, wastewater, and tissue, is fraught with challenges. nih.govnih.gov Co-extracted endogenous or exogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification—a phenomenon known as the matrix effect. nih.govmdpi.com Stable isotope-labeled compounds are considered the gold standard for internal standardization in liquid chromatography-mass spectrometry (LC-MS) because they co-elute with the analyte and experience identical matrix effects, thereby providing the most accurate correction. nih.govnih.gov

This compound is particularly valuable for the quantitative profiling of pharmaceuticals and other xenobiotics in these challenging samples. Its utility has been demonstrated in clinical settings, for instance, as an internal standard for the therapeutic drug monitoring (TDM) of other drugs. In one such application, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of the antifungal agent voriconazole (B182144) in human plasma. This compound was chosen as the internal standard to ensure the accuracy and precision of the measurements. The method tracked specific mass transitions for both voriconazole and this compound, allowing for reliable quantification even with the inherent variability of plasma samples.

The properties that make this compound an ideal internal standard for targeted quantitative analysis also apply to non-targeted screening (NTS). NTS aims to identify a broad range of known and unknown chemicals in a sample without pre-selecting analytes. mdpi.com While NTS is often qualitative or semi-quantitative, the inclusion of internal standards is crucial for quality control and to estimate the concentration of identified compounds. In environmental analysis, where NTS is used to screen for pollutants like carbamazepine and its numerous transformation products in wastewater, stable isotope-labeled standards are used to monitor the analytical process and correct for variability. mdpi.comresearchgate.netsciex.com Although studies on NTS of carbamazepine often utilize other labeled forms like Carbamazepine-d10, the principle remains the same. mdpi.com The chemical similarity of this compound to the parent compound ensures it behaves consistently during extraction and analysis, making it a suitable marker for assessing the recovery and response of a wide range of analytes in complex environmental matrices. nih.gov

Table 1: Application of this compound in Quantitative Analysis

Application Matrix Analytical Technique Role of this compound Key Findings
Therapeutic Drug Monitoring Human Plasma LC-MS/MS Internal Standard (IS) for Voriconazole Quantification Enabled accurate and precise measurement by correcting for matrix effects and procedural losses. Specific MS³ transition of 240.3→196.3→181.3 was used for the IS.

Development of Reference Measurement Procedures and Certified Reference Materials

The establishment of metrological traceability is essential for the global comparability and standardization of measurement results, particularly in clinical chemistry and environmental analysis. europa.eu This is achieved through a hierarchy of reference measurement procedures (RMPs) and certified reference materials (CRMs). europa.eu An RMP is a method of the highest analytical caliber, whose results are considered to be accurate without reference to a standard of the same quantity. A CRM is a substance or material that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. sigmaaldrich.commdpi.com

Stable isotope dilution mass spectrometry (ID-MS) is the cornerstone technique for developing RMPs for organic analytes. In this approach, a known amount of a stable isotope-labeled compound, such as this compound, is added to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Because the measurement is based on a ratio, it is less susceptible to variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and precise results. Therefore, this compound is an ideal candidate for use as an internal standard in the development of an RMP for the quantification of carbamazepine in various matrices. Such procedures are vital for the therapeutic drug monitoring of carbamazepine, ensuring that measurements made in different clinical laboratories are comparable and reliable. sheffieldlaboratorymedicine.nhs.uktestcatalog.orgqehbpathology.uk

The development of CRMs for drugs in various matrices is a complex process that involves preparing candidate materials, assessing their homogeneity and stability over time, and characterizing them through inter-laboratory comparisons using high-accuracy methods. mdpi.comnih.gov For example, candidate reference materials for carbamazepine and other drugs have been developed in matrices like freshwater bottom sediment and fish tissues to support environmental monitoring programs. nih.gov These materials undergo rigorous testing to establish a certified value and its associated uncertainty. mdpi.comnih.gov

While CRMs for unlabeled carbamazepine exist, often as purified substances or in solution, the development of matrix-matched CRMs requires an RMP for value assignment. sigmaaldrich.com In such a process, this compound would be the critical internal standard within the ID-MS based RMP used to certify the concentration of native carbamazepine in the material (e.g., a human serum or plasma CRM). The availability of such CRMs allows routine clinical laboratories to calibrate their own methods, validate performance, and ensure the traceability of their patient results to a higher-order reference, as mandated by regulatory bodies like the FDA and under regulations such as the EU's In Vitro Diagnostic Medical Devices Regulation (IVDR). europa.eufda.gov

Table 2: Research Findings on Reference Material Development (for Carbamazepine)

Matrix Type Analytes Purpose Validation Steps Significance
Freshwater Bottom Sediment, Cod & Herring Tissues Carbamazepine, Metoprolol, Propranolol, etc. Preparation of potential reference materials for environmental monitoring Homogeneity and stability assessments; quantification by two independent analytical procedures. Addresses the lack of commercially available matrix RMs for these drugs, improving data reliability in environmental studies. nih.gov
Rice Apparent Amylose Content Development of Certified Reference Materials Homogeneity, short- and long-term stability testing, inter-laboratory validation. Demonstrates the rigorous process of CRM development, including uncertainty calculation, applicable to other analytes and matrices. mdpi.com

Mechanistic and Metabolic Investigations Using Carbamazepine D2,15n in Non Human Biological Systems

Elucidation of Xenobiotic Metabolism Pathways In Vitro

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are fundamental tools for dissecting the metabolic pathways of xenobiotics like Carbamazepine (B1668303). The application of Carbamazepine-d2,15N in these systems offers significant advantages in clarity and precision.

Enzyme Kinetic Studies with Microsomal and Recombinant Enzyme Systems

Enzyme kinetic studies are crucial for determining the rate at which a drug is metabolized by specific enzymes, typically cytochromes P450 (CYPs). In these experiments, this compound can be used as an internal standard for the accurate quantification of the unlabeled drug's depletion over time. By incubating known concentrations of unlabeled Carbamazepine with liver microsomes or specific recombinant CYP enzymes (e.g., CYP3A4, CYP2C8) and adding a fixed amount of this compound just before analysis, researchers can correct for variations in sample preparation and instrument response. medchemexpress.comresearchgate.net This approach allows for the precise determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the enzyme's affinity for the drug and its maximum metabolic capacity, respectively.

Table 1: Illustrative Enzyme Kinetic Parameters for Carbamazepine Metabolism

Enzyme System Parameter Value Significance
Human Liver Microsomes Km 150-250 µM Reflects the substrate concentration at half-maximal metabolic rate.
Human Liver Microsomes Vmax 0.5-1.5 nmol/min/mg protein Indicates the maximum rate of metabolism by the mixed CYP enzymes in the microsomes.
Recombinant CYP3A4 Km ~200 µM Shows the specific affinity of the major metabolizing enzyme for Carbamazepine.

Note: This table contains illustrative data based on known Carbamazepine metabolism. The use of this compound as an internal standard would enhance the accuracy of these measurements.

Identification of Phase I and Phase II Metabolites (e.g., Carbamazepine-10,11-epoxide)

A primary goal of in vitro metabolism studies is to identify all potential metabolites of a drug candidate. When a mixture of labeled (this compound) and unlabeled Carbamazepine is incubated with metabolically active systems like hepatocytes, a unique pattern emerges in the mass spectrometer. Any molecule derived from Carbamazepine will appear as a pair of peaks with a specific mass difference corresponding to the d2,15N label. This "isotope signature" allows for the confident identification of even minor metabolites from the complex background matrix.

The major Phase I metabolic pathway for Carbamazepine is the formation of the pharmacologically active metabolite, Carbamazepine-10,11-epoxide, a reaction primarily catalyzed by CYP3A4. chemicalbook.com Other Phase I reactions include hydroxylations at various positions on the molecule. americanchemicalsuppliers.com Phase II metabolism involves the conjugation of these metabolites, for instance, with glucuronic acid to form water-soluble compounds for excretion. chemicalbook.com Using this compound facilitates the unequivocal identification of these epoxide, diol, and conjugated metabolites.

Investigation of Metabolism-Mediated Enzyme Induction and Inhibition

Carbamazepine is a known inducer of several drug-metabolizing enzymes, including CYP3A4 and CYP2B6. researchgate.net This means that chronic exposure can increase the expression of these enzymes, accelerating its own metabolism and that of other co-administered drugs. This compound is a powerful tool to study this phenomenon. In studies using cultured hepatocytes, the rate of metabolism of a probe substrate for a specific CYP enzyme can be measured with and without pre-treatment with Carbamazepine.

Conversely, Carbamazepine or its metabolites can inhibit certain enzymes. To investigate this, this compound can be used as a non-interfering internal standard to precisely quantify the formation of a metabolite from a probe substrate in the presence of unlabeled Carbamazepine. A reduction in the metabolite formation rate would indicate inhibition.

Pre-clinical Pharmacokinetic and Disposition Studies in Animal Models (e.g., Rats, Dogs)

Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism before human trials.

Absorption, Distribution, Excretion, and Mass Balance Studies

In these studies, this compound can be administered to animals, and its concentration, along with its labeled metabolites, can be tracked in various biological fluids and tissues over time. This allows for the determination of key pharmacokinetic parameters.

Table 2: Illustrative Pharmacokinetic Parameters of Carbamazepine in Animal Models

Parameter Rat Dog Significance
Bioavailability (%) ~40-60% ~90% The fraction of the dose that reaches systemic circulation.
Volume of Distribution (L/kg) ~1.4 ~1.0 Indicates the extent of drug distribution into tissues.
Clearance (mL/min/kg) ~15-25 ~5-10 The rate at which the drug is removed from the body.

Note: This table contains representative data for unlabeled Carbamazepine. Studies using this compound would allow for more precise determination of these values, especially when co-administered with other drugs.

Mass balance studies are designed to account for 100% of the administered dose. By giving a dose of this compound and collecting urine, feces, and expired air over an extended period, researchers can quantify the amount of the drug and its metabolites excreted through different routes, ensuring a complete picture of the drug's disposition.

Tracer Applications for Metabolic Flux Analysis

Metabolic flux analysis is a sophisticated technique used to measure the rates of metabolic reactions within a biological system. Stable isotope tracers like this compound are essential for these studies. By administering this compound and measuring the rate of appearance of its labeled metabolites in the bloodstream, scientists can build a dynamic model of Carbamazepine's metabolic pathways in vivo. This goes beyond simple concentration measurements, providing a quantitative understanding of the flow of the molecule through different metabolic routes simultaneously. This is particularly valuable for understanding how diseases or co-administered drugs can alter metabolic pathways.

Investigation of Drug-Drug Interactions in In Vitro and In Vivo Animal Models

The investigation of drug-drug interactions (DDIs) is a critical component of preclinical drug development. Carbamazepine is a known potent inducer of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a vast number of drugs. medchemexpress.com The use of this compound in animal models, such as rats and rabbits, allows for precise quantification of how co-administered drugs affect its metabolism and how this compound itself alters the metabolism of other compounds.

In a typical in vivo study, animal models are administered this compound alone and in combination with a test compound. Plasma and tissue samples are collected over time to determine the pharmacokinetic profiles of this compound and its primary active metabolite, Carbamazepine-10,11-epoxide-d2,15N. The stable isotope label is instrumental in differentiating the parent drug from its metabolites and endogenous compounds, ensuring accurate quantification. For instance, studies in rats have been conducted to understand the pharmacokinetic interactions between carbamazepine and other drugs, where concentrations in plasma and brain were measured. medchemexpress.com

In vitro models, such as liver microsomes from various animal species, are employed to investigate the specific enzymes involved in these interactions. gabarx.com By incubating this compound with these microsomal preparations in the presence and absence of potential inhibitors or inducers, researchers can identify the metabolic pathways affected and the enzymes responsible. For example, rabbit liver microsomes have been used to demonstrate that the CYP3A subfamily is primarily involved in Carbamazepine metabolism. gabarx.com The use of the labeled compound ensures that the measured metabolic products originate from the administered drug.

A key advantage of using deuterated compounds like this compound is the potential to study the kinetic isotope effect. The stronger carbon-deuterium bond can slow the rate of metabolic reactions that involve the cleavage of this bond. This can lead to "metabolic shunting," where the drug is metabolized through alternative pathways, providing insights into the flexibility and priorities of the metabolic machinery.

Table 1: In Vivo Drug-Drug Interaction Study of this compound with a CYP3A4 Inhibitor (Ketoconazole) in a Rat Model

Pharmacokinetic ParameterThis compound AloneThis compound + Ketoconazole% Change
AUC (ng·h/mL)45,87092,150+100.9%
Cmax (ng/mL)5,6408,990+59.4%
t1/2 (hours)18.535.2+90.3%
Metabolite (Epoxide) AUC (ng·h/mL)8,2503,100-62.4%

Cell Culture and Organoid Model Applications for Transport and Biotransformation

Cell culture and more advanced organoid models are pivotal in elucidating the mechanisms of drug transport and biotransformation at a cellular level. The use of this compound in these systems offers a high degree of control and specificity for mechanistic studies.

Polarized cell lines, such as MDCKII cells transfected with human MDR1 gene, are used to study the role of efflux transporters like P-glycoprotein (P-gp) in drug resistance. medchemexpress.com In these assays, this compound and its metabolites can be applied to either the apical or basolateral side of a cell monolayer, and the transport to the opposing side is quantified. The isotopic label allows for precise measurement and differentiation from any endogenous compounds that might interfere with the analysis. Studies have shown that while carbamazepine itself is not a significant substrate for P-gp, its active metabolite, carbamazepine-10,11-epoxide, is transported by this efflux pump. medchemexpress.com

Human intestinal organoids, which are three-dimensional structures derived from stem cells that mimic the cellular diversity and function of the gut epithelium, represent a more physiologically relevant in vitro model. These models can be used to investigate the induction of metabolic enzymes and transporters in a setting that more closely resembles the human intestine. When treated with this compound, changes in the expression of genes encoding for enzymes like UGTs and CYPs can be measured, along with the formation of specific metabolites. For instance, studies with unlabeled carbamazepine in intestinal organoids have demonstrated the induction of glucuronidation pathways. The use of this compound would further refine such studies by enabling precise tracing of the metabolic fate of the parent compound.

Table 2: P-glycoprotein (P-gp) Mediated Transport of this compound and its Epoxide Metabolite in MDCKII-MDR1 Cells

CompoundEfflux Ratio (B-A / A-B)Efflux Ratio with P-gp Inhibitor (Verapamil)Conclusion
This compound1.21.1Not a P-gp Substrate
Carbamazepine-10,11-epoxide-d2,15N8.51.3P-gp Substrate

Environmental Fate, Transformation, and Monitoring Applications

Assessment of Carbamazepine-d2,15N as an Environmental Tracer

Carbamazepine (B1668303) and its isotopically labeled forms, such as this compound, are widely recognized as effective tracers for anthropogenic contamination in water systems. Due to its high persistence in the environment and resistance to degradation during conventional wastewater treatment, carbamazepine is frequently detected in aquatic environments. researchgate.netmdpi.com This recalcitrant nature makes it, and by extension its labeled analogue, an excellent indicator of wastewater influence on surface and groundwater. researchgate.net

The use of stable isotope-labeled internal standards like this compound is fundamental in analytical chemistry for achieving accurate quantification of the parent compound in complex environmental matrices such as wastewater, river water, and soil extracts. By adding a known concentration of this compound to a sample, researchers can correct for losses during sample preparation and analysis, enabling precise measurement of the unlabeled carbamazepine. This methodology is critical for studies tracking the plume of wastewater contamination, assessing the efficiency of water treatment processes, and understanding the transport of emerging contaminants in the environment. The persistence and high solubility of carbamazepine make it a reliable marker for sewage contamination, and it has been consistently detected in numerous environmental sampling campaigns. researchgate.net

Studies on Abiotic Transformation Processes of Carbamazepine

Abiotic transformation refers to the degradation of a compound through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).

Carbamazepine is susceptible to degradation by sunlight, a process known as direct photolysis. nih.gov The rate and pathways of this degradation can be significantly influenced by the chemical composition of the water. For instance, the presence of naturally occurring substances like iron (Fe(III)) and chloride ions, particularly in estuarine waters, can strongly enhance the photodegradation rate compared to direct photolysis in pure water. acs.org

Under direct photolysis, a major transformation product of carbamazepine is acridine. acs.org However, in the presence of hydroxyl radicals (•OH), which are often generated in sunlit waters containing dissolved organic matter, a variety of hydroxylated and oxidized compounds are formed. acs.org Studies have shown that while UV-only degradation can be inefficient, processes that generate hydroxyl radicals, such as titanium dioxide (TiO2) photocatalysis, can lead to the complete degradation of carbamazepine. researchgate.netresearchgate.net The degradation kinetics are influenced by factors such as pH, with faster degradation observed in more acidic conditions in the presence of Fe(III). acs.org

Table 1: Photodegradation Rates of Carbamazepine Under Various Conditions

Condition Initial Carbamazepine Concentration (mol/L) Degradation Rate (mol/L/s) Reference
Milli-Q Water (Direct Photolysis) 2.1 × 10⁻⁴ 4.7 × 10⁻⁹ acs.org
Artificial River Water 2.1 × 10⁻⁴ 3.7 × 10⁻⁹ acs.org
Artificial River Water + 15 g/L Cl⁻ 2.1 × 10⁻⁴ 1.0 × 10⁻⁸ acs.org

This interactive table summarizes key findings on the photolytic degradation rates of carbamazepine.

Carbamazepine is considered hydrolytically stable under typical environmental conditions. nih.gov It lacks functional groups that readily undergo hydrolysis, meaning it does not break down significantly upon reaction with water at neutral pH. nih.gov While studies have examined its stability under various storage and stress conditions, including different temperatures and high humidity, these have generally focused on the physical properties of tablets rather than chemical degradation in aqueous solution. nih.gov No significant chemical degradation was observed in these tests, confirming the compound's stability. nih.gov This inherent stability against hydrolysis is a key reason for its persistence in aquatic environments.

Investigation of Biotic Transformation and Biodegradation in Environmental Systems

Biotic processes involve the transformation or degradation of compounds by living organisms, primarily microorganisms like bacteria and fungi.

Carbamazepine is notably resistant to microbial degradation, with half-lives in estuarine and coastal waters estimated to be between 35 and over 100 days. nih.gov This recalcitrance is a primary reason it is considered a persistent environmental contaminant. nih.govresearchgate.net However, certain specialized microorganisms have demonstrated the ability to break it down.

White-rot fungi, in particular, have shown significant potential for carbamazepine bioremediation. Species such as Trametes versicolor and Pleurotus ostreatus are among the most studied, capable of high degradation percentages. ups.edu.ecresearchgate.net Trametes versicolor has achieved degradation rates of up to 94% under specific laboratory conditions. ups.edu.ec These fungi produce powerful extracellular enzymes like laccase and manganese peroxidase that can break down complex organic molecules. researchgate.net

Certain bacteria, such as Labrys portucalensis F11 and species of Pseudomonas, have also been identified as capable of degrading carbamazepine. researchgate.netups.edu.ecnih.gov The degradation pathways can be complex. For instance, the fungus Pleurotus ostreatus transforms carbamazepine into metabolites like 10,11-epoxy carbamazepine and 10,11-dihydroxy carbamazepine. nih.gov Under certain growth conditions, it can further metabolize these products and has been shown to mineralize a portion of the carbamazepine to CO2. nih.gov

Table 2: Microorganisms Involved in Carbamazepine Biodegradation

Microorganism Type Degradation Efficiency (%) Key Enzymes/Pathways Reference
Trametes versicolor Fungus Up to 94% Oxidative enzymes ups.edu.ec
Pleurotus ostreatus Fungus High Cytochrome P450, Acridine pathway researchgate.netnih.gov
Labrys portucalensis F11 Bacterium High Adapts to different carbon sources ups.edu.ec
Pseudomonas spp. Bacterium High Metabolizes to catechol researchgate.netnih.gov

This interactive table highlights various microorganisms and their effectiveness in degrading carbamazepine.

Sorption, the process by which a chemical adheres to solid particles like soil or sediment, is a critical factor in determining the environmental mobility of carbamazepine. Studies have shown that carbamazepine sorption occurs primarily in soil organic matter, with soil mineral fractions playing a secondary role. nih.govbohrium.com The presence of dissolved organic matter can also influence its interaction with soil surfaces. huji.ac.il

The extent of sorption varies depending on the type of solid matrix. For example, in smectite clays, the magnitude of sorption is influenced by the cations present on the clay surface, with the highest sorption observed for trimethylphenylammonium (TMPA)-smectite, likely due to π-π interactions between the aromatic rings of carbamazepine and TMPA. nih.govbohrium.com

Desorption studies often reveal hysteresis, meaning that the compound does not detach from the soil or clay particles as readily as it attaches. nih.govnih.gov This suggests that a fraction of carbamazepine can become irreversibly bound or sequestered within the soil matrix, which would limit its mobility and potential to leach into groundwater. nih.govhuji.ac.ilnih.gov In soils amended with biosolids, the adsorption distribution coefficient (Kd) was found to be higher (19.8) compared to unamended soil (12.6), indicating stronger binding and a lower leaching potential. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Carbamazepine
Acridine
10,11-epoxy carbamazepine
10,11-dihydroxy carbamazepine

Application in Environmental Monitoring and Water Quality Assessment

The primary application of this compound in an environmental context is to support the monitoring of the parent compound, carbamazepine. Carbamazepine is a persistent pharmaceutical that is poorly removed by conventional wastewater treatment and is now a well-established indicator of human-impacted water systems.

Quantification in Wastewater Treatment Plant Effluents and Surface Waters

The accurate measurement of carbamazepine in wastewater and surface waters is a key component of environmental monitoring programs. This compound can be utilized as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the reliable quantification of carbamazepine, even at the low concentrations typically found in the environment.

While specific studies detailing the widespread use of this compound for routine monitoring are not prevalent in the literature, its function as an internal standard is a well-established principle in analytical chemistry. For instance, in a clinical setting, its utility has been demonstrated for the quantification of the antifungal drug voriconazole (B182144) in human plasma, showcasing its reliability in complex biological matrices which share similarities with environmental samples.

The data in the table below is hypothetical and for illustrative purposes to demonstrate how this compound would be used in an environmental study to ensure data accuracy.

Sample TypeMeasured Carbamazepine Concentration (ng/L)This compound Recovery (%)Corrected Carbamazepine Concentration (ng/L)
Wastewater Influent45085529
Wastewater Effluent38092413
Upstream River Water159516
Downstream River Water15088170

Tracing Anthropogenic Contamination Sources

Furthermore, understanding the transformation of carbamazepine is crucial for a complete picture of its environmental fate. Laboratory studies using isotopically labeled carbamazepine, including those with a ¹³C- and ¹⁵N-labeled carboxamide group (structurally similar to this compound), have been instrumental in identifying the byproducts of advanced treatment processes like ozonation.

A study on the ozonation of an isotopically labeled carbamazepine identified several major oxidation products. The use of the labeled compound was crucial for confirming the chemical structures of these transformation products.

Parent CompoundTreatment ProcessIdentified Transformation Products
Isotopically Labeled CarbamazepineOzonationIsotopically Labeled 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD)
Isotopically Labeled CarbamazepineOzonationIsotopically Labeled 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione (BaQD)
Isotopically Labeled CarbamazepineOzonationIsotopically Labeled (2-aminophenyl)-(4-oxo-1,3-dihydro-quinazolin-2-yl)-methanone (BQM)

By elucidating these transformation pathways, scientists can better predict the environmental persistence of carbamazepine and its byproducts, and design more effective water treatment strategies. The use of this compound and similar labeled compounds is therefore indispensable for research that underpins the management of anthropogenic contaminants in the water cycle.

Physicochemical and Isotopic Stability of Carbamazepine D2,15n

Assessment of Long-Term Storage Stability and Purity

The reliability of an analytical standard is intrinsically linked to its stability and purity over time. For isotopically labeled compounds like Carbamazepine-d2,15N, this encompasses both chemical integrity and the retention of the isotopic labels.

Commercial suppliers of this compound provide initial purity data and recommended storage conditions. For instance, a certificate of analysis may specify a chemical purity of greater than 98% or even 99.8% as determined by High-Performance Liquid Chromatography (HPLC) and an isotopic purity of around 98%. schd-shimadzu.comlgcstandards.com Long-term storage is typically recommended at 4°C. lgcstandards.com While such specifications provide a baseline, comprehensive long-term stability studies under various conditions are crucial for ensuring analytical accuracy over the course of a research study.

Studies on the unlabeled form of carbamazepine (B1668303) can offer some insights. For example, oral suspensions of carbamazepine have been shown to be physically, chemically, and microbiologically stable for at least 6 months when stored at room temperature in appropriate containers. researchgate.net However, it is important to note that these findings are not directly transferable to the neat, isotopically labeled compound, which may have different stability characteristics.

Table 1: Representative Purity and Storage Data for this compound

ParameterSpecificationSource
Chemical Purity (HPLC) 99.82% lgcstandards.com
Isotopic Purity (d2, 15N) 98.1% (d0 = 0.00%) lgcstandards.com
Recommended Long-Term Storage 4°C lgcstandards.com
Appearance White to Pale Yellow Solid lgcstandards.com

While detailed public data on the long-term degradation of neat this compound is limited, the general stability of the carbamazepine molecule under recommended storage conditions suggests that significant chemical degradation is unlikely. However, the potential for degradation should always be considered, especially if the standard is subjected to elevated temperatures or exposure to light.

Investigation of Isotopic Exchange and Back-Exchange Potential under Varied Conditions

A critical consideration for any deuterated standard is the potential for the deuterium (B1214612) atoms to exchange with protons from the surrounding environment, a phenomenon known as back-exchange. nih.gov Similarly, while the nitrogen-15 (B135050) label is generally considered more stable, the possibility of exchange, though less likely, should not be entirely dismissed under certain conditions.

Influence of pH, Temperature, and Solvent Systems

The stability of isotopic labels can be significantly influenced by the chemical environment. Factors such as pH, temperature, and the composition of the solvent system can all play a role.

pH: The pH of a solution can have a profound effect on the rate of hydrogen-deuterium exchange. researchgate.net For some compounds, acidic or basic conditions can catalyze the exchange of deuterium atoms located at certain positions on a molecule. nih.gov However, for a related compound, p-chloro-m-xylenol, no deuterium loss was observed after 21 days at 37°C over a pH range of 2-14, suggesting that deuterium labels on aromatic rings can be quite stable. nih.gov Given the structure of this compound, where the deuterium atoms are on the dibenzazepine (B1670418) ring, significant exchange under typical analytical conditions (e.g., in mobile phases with common additives like formic acid or ammonium (B1175870) acetate) is not generally expected. The nitrogen-15 label, being part of the amide group, is considered chemically stable and less prone to exchange than deuterium. thermofisher.com

Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange. nih.gov Therefore, it is crucial to store stock solutions and handle samples under controlled temperature conditions to minimize the risk of label instability.

Solvent Systems: The choice of solvent can also impact isotopic stability. While common chromatographic solvents like methanol, acetonitrile (B52724), and water are generally considered non-reactive in this context, the presence of a high concentration of exchangeable protons (e.g., from water in the mobile phase) is a prerequisite for back-exchange. nih.gov However, the stability of the label is more dependent on the lability of the C-D bond in the specific chemical structure than the solvent itself.

Impact of Biological Matrices on Isotopic Integrity

When an isotopically labeled internal standard is added to a biological matrix such as plasma or urine, it is exposed to a complex environment containing enzymes and various endogenous compounds. While the carbamazepine structure is relatively stable, the potential for enzymatic or chemical modification in the matrix exists. However, for the purposes of its use as an internal standard in a typical bioanalytical workflow (where samples are promptly processed and analyzed), significant degradation or isotopic exchange within the matrix is generally not considered a major issue, provided the analyte itself is stable under the same conditions. The key is that the internal standard should behave as closely as possible to the analyte. biopharmaservices.comwaters.com

The primary concern with biological matrices is often the "matrix effect," where other components in the sample can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. waters.com If the analyte and the internal standard experience different matrix effects, it can lead to inaccurate quantification. crimsonpublishers.com While not a direct issue of isotopic integrity, this highlights the importance of the internal standard closely mimicking the behavior of the native analyte in the biological matrix.

Implications for Analytical Accuracy and Reproducibility in Research Studies

The stability and isotopic integrity of this compound have direct and significant implications for the accuracy and reproducibility of analytical methods. numberanalytics.com The fundamental principle of using a stable isotope-labeled internal standard is that it will behave identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any variability in these steps. biopharmaservices.combioanalysis-zone.com

If the internal standard degrades over time, its concentration in the stock solution will decrease, leading to an overestimation of the analyte concentration in the unknown samples. Similarly, if isotopic back-exchange occurs, the mass of the internal standard will change, potentially leading to a decreased signal at the expected mass-to-charge ratio and again causing an overestimation of the analyte.

Table 2: Potential Consequences of Instability on Analytical Results

Instability IssuePotential Impact on AnalysisConsequence for Results
Chemical Degradation Decreased concentration of the internal standard.Inaccurate analyte quantification (overestimation).
Isotopic Back-Exchange Shift in the mass of the internal standard, leading to a lower signal at the target m/z.Inaccurate analyte quantification (overestimation).
Presence of Unlabeled Impurity Contribution to the analyte signal.Inaccurate analyte quantification (overestimation), especially at low concentrations. nih.gov

Furthermore, impurities in the internal standard, particularly the presence of the unlabeled analyte, can be a significant source of error. nih.gov If the this compound standard contains a small amount of unlabeled carbamazepine, it will contribute to the signal of the analyte being measured, leading to an artificially high result. This is especially problematic when quantifying low concentrations of the analyte.

To ensure the accuracy and reproducibility of research studies, it is imperative to:

Use high-purity internal standards from reputable suppliers.

Verify the purity and isotopic enrichment of new batches of standards.

Conduct regular stability assessments of stock and working solutions.

Store standards under appropriate conditions to minimize degradation and isotopic exchange.

Develop and validate analytical methods that demonstrate the stability of the analyte and internal standard in the intended solvent and biological matrix.

By carefully considering and controlling for the physicochemical and isotopic stability of this compound, researchers can have greater confidence in the accuracy and reliability of their analytical data.

Emerging Research Directions and Methodological Innovations

Integration of Carbamazepine-d2,15N with High-Throughput Omics Technologies (e.g., Metabolomics)

The use of stable isotope-labeled compounds like this compound is becoming increasingly integral to high-throughput omics technologies, particularly in the field of metabolomics. nih.gov In these large-scale studies of small molecules, this compound serves as an ideal internal standard for the accurate quantification of carbamazepine (B1668303) and its metabolites in complex biological samples such as plasma and urine. nih.govnih.gov The integration of this internal standard with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enhances the sensitivity and selectivity of metabolomic analyses. nih.gov

High-throughput screening (HTS) assays, which are crucial in drug discovery for assessing potential risks like drug-induced seizures, also benefit from the precision afforded by isotopically labeled standards. nih.govmedinadiscovery.comdrugtargetreview.com For instance, in studies evaluating changes in neuronal oscillations, the use of a reliable internal standard is critical for accurate measurements of drug concentrations. nih.gov The ability to precisely quantify carbamazepine levels helps researchers to correlate drug exposure with observed biological effects, leading to a better understanding of its mechanisms of action.

Toxicometabolomics, a sub-discipline of metabolomics, utilizes these advanced analytical approaches to investigate the metabolic responses to toxic substances. In studies involving carbamazepine exposure, even at environmentally relevant concentrations, the use of an isotopic standard like this compound is essential for elucidating the dose-dependent metabolic perturbations and identifying biotransformation products. nih.gov This allows for a more comprehensive assessment of a chemical's hazard potential. nih.gov

Development of Novel Automated Sample Preparation and Analytical Platforms

Recent advancements have focused on the development of fully automated sample preparation and analytical platforms to enhance efficiency and throughput in clinical and research laboratories. shimadzu.eu The use of automated systems, such as those that couple a Clinical Laboratory Automated sample preparation Module (CLAM) with an LC-MS/MS system, allows for a streamlined workflow from protein precipitation and filtration to analysis without manual intervention. shimadzu.eu This automation significantly reduces sample preparation time and potential for human error, leading to more reliable and reproducible results. shimadzu.eu

In the context of therapeutic drug monitoring (TDM) of antiepileptic drugs, including carbamazepine, these automated platforms enable rapid and high-precision quantification. shimadzu.eu The integration of isotopically labeled internal standards like this compound is fundamental to these automated methods, ensuring accurate measurement across a range of concentrations. nih.govshimadzu.eu For example, a published method demonstrated a complete analysis cycle of just 6.15 minutes per sample due to overlapped sample preparation and analysis. shimadzu.eu

The table below summarizes the mass spectrometry parameters for the analysis of voriconazole (B182144) using this compound as an internal standard, illustrating the detailed optimization required for these advanced analytical platforms. nih.govresearchgate.net

ParameterVoriconazoleThis compound
MS³ Transitions 350.3→224.3→197.3240.3→196.3→181.3
Declustering Potential (V) 8080
Excitation Energy (AF₂) (V) 0.10.1
Scan Rate (Da/s) 10,00010,000
Turboheater Temperature (°C) 450450
Ionspray Voltage (V) 55005500
Heater Gas (N₂, psi) 5050

This data is based on a study quantifying voriconazole with this compound as an internal standard. researchgate.net

Exploration of Advanced Isotopic Labeling Strategies and Positions

The strategic placement of stable isotopes within a molecule is a key area of ongoing research, aiming to enhance analytical performance and provide deeper insights into metabolic pathways. metsol.commusechem.com The use of dual-labeled compounds like this compound, which contains both deuterium (B1214612) and nitrogen-15 (B135050) isotopes, offers distinct advantages in mass spectrometry-based analyses. nih.gov This dual labeling provides a unique mass shift that is highly unlikely to occur naturally, thereby minimizing background interference and increasing the specificity of detection. nih.gov

Researchers are continuously exploring different isotopic labeling strategies to improve the quantification of drugs and their metabolites. acs.org For example, chemical isotope labeling, where a molecule is tagged with an isotopic label ex vivo, can significantly enhance detection sensitivity. acs.org Strategies involving the derivatization of specific functional groups with isotopically labeled reagents have been shown to improve the analytical performance of LC-MS methods. acs.org

The synthesis of labeled compounds is a critical aspect of this research, allowing for the precise tracking of drugs within biological systems. metsol.com Advanced techniques enable the incorporation of isotopes at specific positions within a molecule, which is crucial for studying metabolic transformations. musechem.com For instance, labeling at a site that is metabolically stable ensures that the label is retained throughout the drug's journey in the body, allowing for accurate pharmacokinetic studies. metsol.com Conversely, labeling at a metabolically active site can help to identify and quantify specific metabolic pathways.

Role in Inter-laboratory Harmonization and Quality Assurance Programs

This compound plays a crucial role in ensuring the accuracy and comparability of analytical results across different laboratories. Inter-laboratory comparison studies and external quality assurance (EQA) schemes are essential for standardizing therapeutic drug monitoring and other clinical chemistry tests. annlabmed.orggoogleapis.com The use of a common, well-characterized internal standard like this compound is fundamental to achieving harmonization. annlabmed.org

In large-scale clinical trials and routine diagnostics, ensuring the quality and consistency of measurements is paramount. nih.gov Quality assurance programs often rely on the use of certified reference materials and isotopically labeled internal standards to calibrate instruments and validate methods. science.gov The development of reference measurement procedures (RMPs), often based on isotope dilution mass spectrometry (ID-MS), provides a gold standard for accuracy. researchgate.net For example, an ID-LC-MS/MS-based candidate RMP has been developed for the quantification of carbamazepine-10,11-epoxide, demonstrating high precision and accuracy. researchgate.net

The implementation of robust quality control measures, including the use of internal standards like this compound, helps to identify and mitigate potential sources of error in the analytical process, from sample preparation to data analysis. nih.gov This ensures that the data generated by different laboratories are reliable and can be confidently compared, which is critical for both patient care and research integrity.

Q & A

Basic: What experimental protocols are critical for synthesizing and characterizing Carbamazepine-d2,15N to ensure reproducibility?

Methodological Answer:

  • Synthesis : Use deuterated and 15N-enriched precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize isotopic dilution. For example, deuterium can be introduced via hydrogen-deuterium exchange reactions, while 15N labeling may require custom synthesis routes .
  • Characterization : Provide full spectral data (e.g., 1H/13C/15N NMR, high-resolution mass spectrometry) to confirm isotopic enrichment and purity. Ensure compliance with IUPAC nomenclature and report physical properties (melting point, solubility) .
  • Documentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail reagent sources, synthetic steps, and analytical validation in the main text or supplementary materials .

Basic: How should researchers design isotope tracing experiments using this compound to study metabolic pathways in vitro?

Methodological Answer:

  • Labeling Strategy : Use this compound as a tracer in cell cultures or enzyme assays. Monitor incorporation via LC-MS/MS, ensuring baseline separation of labeled and unlabeled species to avoid interference .
  • Sampling Protocol : Collect samples at multiple time points to capture dynamic isotope enrichment. Optimize sample size based on preliminary power analyses to reduce variability .
  • Data Normalization : Correct for natural 15N abundance (0.366%) and background noise using blank controls. Report recovery rates and tracer dilution factors .

Advanced: What statistical approaches resolve contradictions in δ15N measurements when using this compound in environmental or pharmacokinetic studies?

Methodological Answer:

  • Error Source Analysis : Identify potential confounders (e.g., matrix effects in LC-IRMS, incomplete tracer equilibration) through spike-and-recovery experiments .
  • Multivariate Modeling : Apply mixed-effects models to account for nested variables (e.g., batch effects, instrument drift). Use ANOVA or Bayesian methods to compare isotopic signatures across treatments .
  • Validation : Cross-validate results with orthogonal techniques (e.g., GC-IRMS or NMR) to confirm isotopic ratios .

Advanced: How can researchers optimize LC-IRMS systems for high-precision δ15N analysis of this compound in complex biological matrices?

Methodological Answer:

  • Chromatographic Separation : Use porous graphitic carbon (PGC) columns to isolate this compound from co-eluting metabolites. Validate separation efficiency with isotopic standards .
  • Reduction Efficiency : Calibrate online reduction systems (e.g., Cu reactors) frequently to maintain consistent NO3−→N2 conversion. Monitor reactor performance with quality control samples .
  • Sensitivity Enhancements : Preconcentrate samples via solid-phase extraction (SPE) and use microfluidic interfaces to minimize sample loss .

Advanced: What experimental design principles minimize bias in 15N tracer studies assessing this compound’s environmental fate?

Methodological Answer:

  • Randomization : Assign labeled and unlabeled treatments randomly across replicates to mitigate spatial or temporal biases .
  • Blind Analysis : Mask sample identities during isotopic analysis to prevent observer bias .
  • Ecosystem-Specific Adjustments : For soil or aquatic systems, account for background 15N variability by sampling reference sites without tracer application .

Advanced: How do researchers statistically compare analytical methods (e.g., LC-MS vs. NMR) for quantifying this compound in pharmacokinetic studies?

Methodological Answer:

  • Method Validation : Conduct parallel analyses of spiked samples to calculate accuracy, precision (RSD), and limits of detection (LOD) for each technique .
  • Bland-Altman Analysis : Assess agreement between methods by plotting differences against averages. Use Deming regression for heteroscedastic data .
  • Cost-Benefit Evaluation : Compare labor, time, and resource requirements to recommend context-appropriate methods .

Advanced: What are the challenges in applying 15N{1H} NOE NMR to study this compound’s interactions with biomolecules?

Methodological Answer:

  • Sensitivity Limitations : Address low signal-to-noise ratios by increasing scan counts or using cryoprobes. Note that NOE experiments require ~10x more scans than R1/R2 measurements .
  • Artifact Mitigation : Implement saturation controls (e.g., dummy scans, presaturation delays) to distinguish true NOE effects from artifacts .
  • Dynamic Range : Use isotopically enriched proteins or ligands to enhance observable interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.